molecular formula C17H26ClNO3 B1674949 Levobunolol hydrochloride CAS No. 27912-14-7

Levobunolol hydrochloride

Katalognummer B1674949
CAS-Nummer: 27912-14-7
Molekulargewicht: 327.8 g/mol
InChI-Schlüssel: DNTDOBSIBZKFCP-YDALLXLXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levobunolol hydrochloride is a noncardioselective beta-adrenoceptor blocking agent used for ophthalmic purposes . It is primarily used to manage ocular hypertension and open-angle glaucoma .


Synthesis Analysis

The synthesis of a Levobunolol-specific molecularly imprinted polymer (MIP) was studied using DFT calculations . The optimal MIP synthesis parameters involve the use of (trifluoromethyl)-arylic acid (TFMAA) as the functional monomer, toluene and chloroform as the solvents, and pentaerythritol triacrylate (PETRA) as the cross-linking agent .


Molecular Structure Analysis

The molecular formula of Levobunolol hydrochloride is C17H25NO3 . The average mass is 291.385 Da and the monoisotopic mass is 291.183441 Da .


Chemical Reactions Analysis

Levobunolol is a beta-adrenergic antagonist that is equally effective at β1- and β2-receptor sites . It reduces both elevated and normal intraocular pressure (IOP) in patients with or without glaucoma .


Physical And Chemical Properties Analysis

Levobunolol hydrochloride is soluble in water and methanol and slightly soluble in ethanol . The melting point of Levobunolol hydrochloride is between 209 to 211 °C (408 to 412 °F) .

Wissenschaftliche Forschungsanwendungen

Treatment of Open-Angle Glaucoma

  • Application Summary : Levobunolol hydrochloride is used to lower intraocular pressure (IOP) in patients with open-angle glaucoma, a condition characterized by increased pressure within the eye that can lead to optic nerve damage .
  • Methods of Application : It is administered topically as eye drops, usually at a concentration of 0.5% .
  • Results : Levobunolol has been shown to reduce IOP by approximately 25-40% from baseline, which is significant in preventing the progression of glaucoma .

Management of Ocular Hypertension

  • Application Summary : In cases of ocular hypertension, where the IOP is elevated without any optic nerve damage, Levobunolol hydrochloride helps in reducing the risk of developing glaucoma .
  • Methods of Application : The drug is applied directly to the eye in the form of drops, with the dosage and frequency determined by the severity of the condition .
  • Results : Clinical trials have demonstrated a reduction in IOP, similar to that observed in open-angle glaucoma treatment .

Experimental Use in Molecularly Imprinted Polymers (MIPs)

  • Application Summary : Levobunolol hydrochloride has been used as a template molecule in the creation of MIPs for enhanced selectivity in drug delivery systems .
  • Methods of Application : Computational methods like Density Functional Theory (DFT) are used to design the MIPs, with Levobunolol as the template molecule .
  • Results : The theoretical studies suggest that MIPs can be synthesized with high selectivity for Levobunolol, which can be beneficial for controlled drug delivery .

Development of In-Situ Gels for Sustained Drug Release

  • Application Summary : Levobunolol hydrochloride is used in the development of in-situ gels that can provide sustained release of the drug for glaucoma treatment .
  • Methods of Application : Polymers like Carbopol and HPMC are used to create a gel that responds to changes in pH, allowing for prolonged drug release .
  • Results : The in-situ gels have shown to maintain therapeutic drug levels for extended periods, reducing the frequency of administration .

Use in Nanoparticle-Laden Contact Lenses

  • Application Summary : Research has explored incorporating Levobunolol hydrochloride into Eudragit-based nanoparticles within contact lenses for extended ocular drug delivery .
  • Methods of Application : Nanoparticles containing the drug are embedded into contact lenses, providing a novel delivery method .
  • Results : This approach aims to achieve sustained delivery at therapeutic levels, potentially improving patient compliance .

Optimization of Ophthalmic Solutions

  • Application Summary : Levobunolol hydrochloride is optimized in ophthalmic solutions to enhance its stability and efficacy .
  • Methods of Application : Formulations are adjusted for pH, osmolarity, and preservative content to maximize therapeutic effects and minimize side effects .
  • Results : Optimized formulations have shown to be effective in lowering IOP with minimal adverse effects .

For quantitative data, Levobunolol hydrochloride solutions typically contain 10 µg per mL in an alcohol medium, with a melting range between 206 and 211°C after drying . The specific rotation is between 19 and 20 in a methanol solution of 30 mg per mL . The pH of the solution ranges between 4.5 and 6.5 .

Cardiovascular Research

  • Application Summary : Investigating the systemic effects of Levobunolol hydrochloride on heart rate and blood pressure due to its beta-adrenergic blocking properties .
  • Methods of Application : Administered systemically in animal models to observe the drug’s effects on cardiovascular parameters .
  • Results : Studies have shown a decrease in heart rate and blood pressure, highlighting the need for caution in patients with pre-existing cardiac conditions .

Neuroprotective Studies

  • Application Summary : Exploring the potential neuroprotective effects of Levobunolol hydrochloride in reducing neuronal damage due to increased intraocular pressure .
  • Methods of Application : Applied in animal models of glaucoma to assess neuroprotective outcomes .
  • Results : Preliminary results suggest a potential for protecting retinal ganglion cells from glaucomatous damage .

Anti-Angiogenic Effects

  • Application Summary : Levobunolol hydrochloride has been studied for its anti-angiogenic effects, which could be beneficial in treating conditions like diabetic retinopathy .
  • Methods of Application : In vitro studies using ocular cell lines to test the drug’s ability to inhibit abnormal blood vessel growth .
  • Results : The drug demonstrated an ability to inhibit vascular endothelial growth factor (VEGF), suggesting a potential therapeutic role .

Respiratory System Research

  • Application Summary : Due to its non-selective beta-blocking activity, Levobunolol hydrochloride’s effects on the respiratory system, particularly bronchoconstriction, are studied .
  • Methods of Application : Observational studies in patients with respiratory conditions to monitor adverse effects following ocular administration .
  • Results : Findings indicate that Levobunolol can increase airway resistance, necessitating caution in patients with asthma or COPD .

Pharmacokinetic Profiling

  • Application Summary : Profiling the pharmacokinetics of Levobunolol hydrochloride to optimize dosing regimens for individual patient needs .
  • Methods of Application : Utilizing advanced analytical techniques like high-performance liquid chromatography (HPLC) to measure drug concentrations in biological samples .
  • Results : The data assist in understanding the drug’s absorption, distribution, metabolism, and excretion, leading to personalized medicine approaches .

Formulation Stability Studies

  • Application Summary : Researching the stability of Levobunolol hydrochloride in various formulations to ensure efficacy and safety over its shelf life .
  • Methods of Application : Conducting accelerated stability testing under different environmental conditions .
  • Results : These studies help in determining the appropriate storage conditions and expiration dating for pharmaceutical products .

Antioxidant Properties Research

  • Application Summary : Investigating the antioxidant properties of Levobunolol hydrochloride and its potential to protect ocular tissues from oxidative stress .
  • Methods of Application : In vitro studies using ocular cell cultures treated with Levobunolol hydrochloride to assess its antioxidant effects .
  • Results : Preliminary findings suggest that Levobunolol may offer protective effects against oxidative damage in ocular cells .

Analyses of Drug Interactions

  • Application Summary : Studying the interactions between Levobunolol hydrochloride and other medications to optimize therapeutic regimens for glaucoma patients .
  • Methods of Application : Utilizing pharmacokinetic modeling and in vivo studies to understand the drug-drug interactions .
  • Results : Data from these studies can inform guidelines for the safe and effective use of Levobunolol in combination with other drugs .

Development of Diagnostic Agents

  • Application Summary : Researching the use of Levobunolol hydrochloride as a diagnostic agent to assess ocular blood flow and vascular integrity .
  • Methods of Application : Imaging techniques such as fluorescein angiography may be employed to observe the effects of Levobunolol on ocular vessels .
  • Results : The outcomes could lead to new diagnostic methods for evaluating the risk of glaucomatous damage .

Veterinary Ophthalmology

  • Application Summary : Evaluating the efficacy of Levobunolol hydrochloride in treating glaucoma and other ocular conditions in animals .
  • Methods of Application : Clinical trials in veterinary settings to determine the appropriate dosing and safety profile for various animal species .
  • Results : Successful trials could expand the use of Levobunolol to veterinary ophthalmology, improving animal eye health .

Investigating Mechanisms of Action

  • Application Summary : Delving deeper into the molecular mechanisms by which Levobunolol hydrochloride lowers intraocular pressure .
  • Methods of Application : Advanced techniques like molecular docking and signaling pathway analyses to elucidate the drug’s action at the cellular level .
  • Results : A better understanding of the drug’s mechanism can lead to the development of more targeted and effective treatments .

Formulation of Combination Therapies

  • Application Summary : Formulating combination therapies that include Levobunolol hydrochloride to enhance treatment outcomes for ocular diseases .
  • Methods of Application : Synergistic formulations are tested for efficacy, stability, and patient tolerance .
  • Results : These combination therapies could offer improved control over glaucoma progression and better patient adherence .

Safety And Hazards

Levobunolol hydrochloride is harmful if swallowed . It may cause eye irritation, and systemic side effects can occur if the substance reaches the nasal mucosa via the tear duct . These effects include orthostatic hypotension (low blood pressure) and other effects on the heart and circulatory system, breathing problems in people with asthma, and skin symptoms such as itching and aggravation of psoriasis .

Eigenschaften

IUPAC Name

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTDOBSIBZKFCP-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020777
Record name Levobunolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betagan

CAS RN

27912-14-7
Record name Levobunolol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27912-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levobunolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalene-1(2H)-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOBUNOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O90S49LDHH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levobunolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Levobunolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Levobunolol hydrochloride
Reactant of Route 4
Reactant of Route 4
Levobunolol hydrochloride
Reactant of Route 5
Reactant of Route 5
Levobunolol hydrochloride
Reactant of Route 6
Reactant of Route 6
Levobunolol hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.